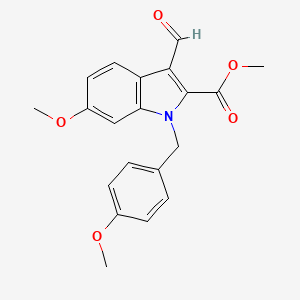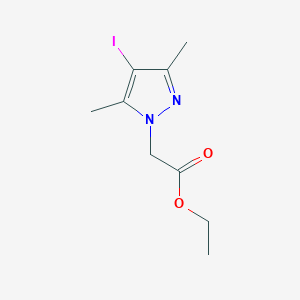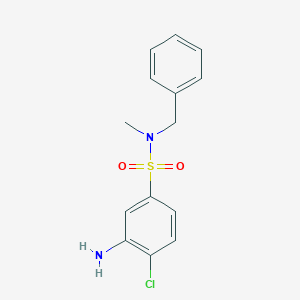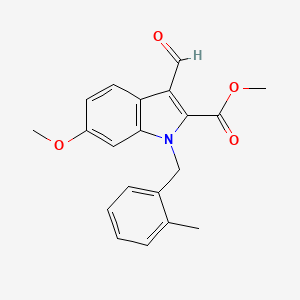
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate, or M3FM2MC, is a novel compound that has recently been studied for its potential applications in scientific research.
Mechanism of Action
M3FM2MC acts as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression, and its inhibition by M3FM2MC can lead to changes in gene expression.
Biochemical and Physiological Effects
M3FM2MC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HDAC, leading to changes in gene expression. Additionally, M3FM2MC has been shown to inhibit the activity of certain enzymes involved in the regulation of metabolic pathways, leading to changes in metabolic pathways. Finally, M3FM2MC has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
M3FM2MC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein-protein interactions, and metabolic pathways.
However, there are some limitations to the use of M3FM2MC in lab experiments. For example, it has not been extensively studied and its mechanism of action is not fully understood. Additionally, its effects on gene expression, protein-protein interactions, and metabolic pathways are not yet fully understood.
Future Directions
There are several potential future directions for research on M3FM2MC. For example, further research could be conducted to better understand the mechanism of action of M3FM2MC and its effects on gene expression, protein-protein interactions, and metabolic pathways. Additionally, further research could be conducted to investigate the potential therapeutic applications of M3FM2MC, such as its anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to investigate the potential toxicity of M3FM2MC, as well as its potential interactions with other drugs.
Scientific Research Applications
M3FM2MC has been studied for its potential applications in scientific research, such as the study of gene expression, protein-protein interactions, and enzyme activity. It has been used to study the role of certain enzymes in the regulation of gene expression, as well as the role of protein-protein interactions in the regulation of gene expression. Additionally, M3FM2MC has been used to study the role of enzymes in the regulation of metabolic pathways.
properties
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)11-21-18-10-15(24-2)8-9-16(18)17(12-22)19(21)20(23)25-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLSMICACKPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)

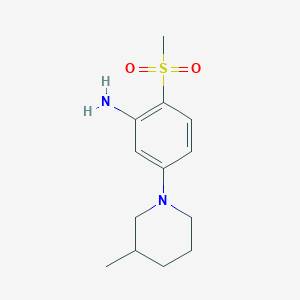



![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)
